molecular formula C20H24N6O4S B12815119 5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate

5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate

Cat. No.: B12815119
M. Wt: 444.5 g/mol
InChI Key: LELPUEISJFGHAP-UHFFFAOYSA-N
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Description

5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes an imidazole ring substituted with a p-tolyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate typically involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The final product is obtained by treating the imidazole derivative with sulfuric acid to form the hemisulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-(p-Tolyl)-1H-imidazole: Lacks the amine group, making it less versatile in certain chemical reactions.

    2-Amino-5-(p-tolyl)-1H-imidazole: Similar structure but different substitution pattern, leading to different reactivity and biological activity.

    5-(p-Tolyl)-1H-imidazol-4-amine: Different position of the amine group, affecting its chemical and biological properties.

Uniqueness

5-(p-Tolyl)-1H-imidazol-2-amine hemisulfate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both the p-tolyl group and the amine group allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid

InChI

InChI=1S/2C10H11N3.H2O4S/c2*1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2*2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4)

InChI Key

LELPUEISJFGHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)N.CC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O

Origin of Product

United States

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